molecular formula C26H35N7O6 B14362052 Tyrosyl-arginyl-phenylalanyl-glycine CAS No. 90549-83-0

Tyrosyl-arginyl-phenylalanyl-glycine

Cat. No.: B14362052
CAS No.: 90549-83-0
M. Wt: 541.6 g/mol
InChI Key: VSJWLOSBQHTHCK-ACRUOGEOSA-N
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Description

Tyrosyl-arginyl-phenylalanyl-glycine (Tyr-Arg-Phe-Gly) is a synthetic tetrapeptide with the sequence Tyr-Arg-Phe-Gly. The peptide combines residues with distinct properties:

  • Arginine (Arg): A positively charged residue at physiological pH, facilitating interactions with negatively charged molecules (e.g., DNA, membranes).
  • Phenylalanine (Phe): A hydrophobic aromatic residue contributing to membrane interactions and structural stability.
  • Glycine (Gly): A flexible, small residue that enhances conformational flexibility in the peptide backbone.

The absence of post-translational modifications (e.g., esterification) distinguishes Tyr-Arg-Phe-Gly from related analogs, as seen in the evidence below.

Properties

CAS No.

90549-83-0

Molecular Formula

C26H35N7O6

Molecular Weight

541.6 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]acetic acid

InChI

InChI=1S/C26H35N7O6/c27-19(13-17-8-10-18(34)11-9-17)23(37)32-20(7-4-12-30-26(28)29)25(39)33-21(24(38)31-15-22(35)36)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,19-21,34H,4,7,12-15,27H2,(H,31,38)(H,32,37)(H,33,39)(H,35,36)(H4,28,29,30)/t19-,20-,21-/m0/s1

InChI Key

VSJWLOSBQHTHCK-ACRUOGEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Solvent Systems

Critical parameters include solvent selection, temperature control, and amine additives. The patent highlights tetrahydrofuran as the preferred solvent due to its ability to stabilize intermediates and enhance reaction kinetics. Alternative solvents such as ethyl acetate and dimethylacetamide are viable but yield marginally lower efficiencies. For instance, substituting tetrahydrofuran with ethyl acetate in benzyloxycarbonylglycyl-L-phenylalanylglycine ethyl ester synthesis reduced yields from 94% to 87%.

Table 1: Solvent Impact on Mixed Anhydride Synthesis

Solvent Reaction Time Yield (%) Purity (L-isomer)
Tetrahydrofuran 2–5 minutes 94–96 >99%
Ethyl acetate 5–10 minutes 87–89 >99%
Dimethylacetamide 3–7 minutes 85–88 >99%

Amine Additives and Stereochemical Control

N-methylmorpholine and N,N-dimethylpiperazine are employed as tertiary amines to neutralize hydrochloric acid generated during chloroformate activation. These additives prevent racemization, ensuring >99% enantiomeric excess of the L-isomer. For example, using N,N-dimethylpiperazine in Example 1 achieved 94% yield with no detectable D-isomer.

Solution-Phase Synthesis: Stepwise Condensation Strategies

Solution-phase synthesis remains a cornerstone for small-scale peptide production, particularly for sequences lacking steric hindrance. This method involves sequential coupling of protected amino acids, followed by deprotection and purification.

Protection-Deprotection Schemes

Benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (BOC) groups are widely used for N-terminal protection, while p-nitrobenzyl esters safeguard carboxyl groups. The patent describes the synthesis of t-butyloxycarbonyl-L-asparaginyl-L-phenylalanine p-nitrobenzyl ester, where BOC protection ensured minimal side reactions during mixed anhydride formation.

Challenges in Arginine Incorporation

Arginine’s guanidinium group necessitates orthogonal protection to prevent undesired interactions. Methyl nitroarginine hydrochloride, stabilized via protonation, is employed in the patent’s examples to mitigate side reactions during coupling. Post-synthesis, catalytic hydrogenation removes nitro groups, yielding free arginine residues.

Comparative Analysis of Synthetic Methodologies

Table 2: Mixed Anhydride vs. Solution-Phase Synthesis

Parameter Mixed Anhydride Solution-Phase
Reaction Time 0.5–15 minutes 4–48 hours
Scale-Up Feasibility High Moderate
Purification Complexity Low (minimal byproducts) High (multiple steps)
Typical Yield 85–96% 70–85%

The mixed anhydride method excels in rapidity and scalability, whereas solution-phase synthesis offers flexibility for sensitive residues.

Chemical Reactions Analysis

Types of Reactions

Tyrosyl-arginyl-phenylalanyl-glycine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: The arginine residue can participate in nucleophilic substitution reactions due to its guanidinium group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the guanidinium group of arginine under basic conditions.

Major Products

    Oxidation: Dityrosine, oxidized phenylalanine derivatives.

    Reduction: Reduced forms of modified peptides.

    Substitution: Substituted arginine derivatives.

Scientific Research Applications

Tyrosyl-arginyl-phenylalanyl-glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of tyrosyl-arginyl-phenylalanyl-glycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. This binding can modulate the activity of the target, leading to various biological effects. For example, the peptide may inhibit or activate signaling pathways, alter enzyme activity, or affect cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The provided evidence highlights analogs with variations in sequence order, functional groups, and modifications:

a) Tyrosyl-Arginyl-Glycyl-Phenylalanine Ethyl Ester (CAS: 117062-52-9)
  • Molecular Formula : C₂₈H₃₉N₇O₆ .
  • Sequence : Tyr-Arg-Gly-Phe (ethyl ester at C-terminus).
  • Structural Distinctions: Sequence inversion: Gly and Phe are swapped compared to Tyr-Arg-Phe-Gly.
b) Other Related Peptides ()
  • L-Methioninamide-containing peptides (CAS: 208041-90-1): Longer sequences (e.g., Met, Ser, Thr) introduce sulfur-containing and polar residues, altering redox sensitivity and solubility .
  • Aspartic Acid-containing peptides (CAS: 827300-27-6): Substitution with acidic residues (Asp) introduces negative charges, affecting ionic interactions .

Functional Implications of Structural Variations

Property Tyr-Arg-Phe-Gly (Hypothetical) Tyr-Arg-Gly-Phe Ethyl Ester Methioninamide-containing Peptides
Molecular Formula C₂₆H₃₅N₇O₆ (estimated) C₂₈H₃₉N₇O₆ Variable (e.g., C₃₄H₅₈N₁₂O₉S for CAS 208041-90-1)
Molecular Weight ~565.6 g/mol (estimated) 593.7 g/mol >800 g/mol (longer chains)
Charge at pH 7 Positive (due to Arg) Positive (Arg) + neutral ester Variable (depends on residues)
Solubility Moderate (polar and charged groups) Low (ester enhances hydrophobicity) Low to moderate (depends on side chains)
Stability Susceptible to protease cleavage Enhanced stability (ester protection) Variable (Met oxidation-sensitive)
Key Observations:

Sequence Order : The Tyr-Arg-Gly-Phe ethyl ester’s inverted sequence may alter receptor binding or enzymatic cleavage patterns compared to Tyr-Arg-Phe-Gly. Glycine’s position affects backbone flexibility and tertiary structure.

Modifications : Ethyl esterification in Tyr-Arg-Gly-Phe ethyl ester improves lipophilicity, making it more suitable for transmembrane delivery (common in prodrug design) .

Residue Substitutions : Methionine introduces sulfur-based redox sensitivity, while aspartic acid adds negative charges, influencing interaction partners .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing YRFG, and how can purity be ensured?

  • Methodology :

  • Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Critical reagents include DIPEA (for activation) and HBTU/Oxyma Pure as coupling agents .
  • Monitor reaction progression via Kaiser test for free amines and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to track intermediate purity .
  • Purify crude peptides using preparative HPLC (≥95% purity threshold) and validate with mass spectrometry (HRMS) and amino acid analysis .

Q. How should researchers characterize the structural integrity of YRFG?

  • Methodology :

  • Circular Dichroism (CD) : Assess secondary structure in aqueous buffers (e.g., PBS) to confirm conformational stability .
  • NMR Spectroscopy : Use 2D 1^1H-13^{13}C HSQC to verify backbone connectivity and residue-specific interactions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (MW: 567.65 g/mol) with <2 ppm error .

Q. What are the optimal storage conditions for YRFG to ensure stability?

  • Methodology :

  • Lyophilize purified peptides and store at -80°C under argon to prevent oxidation.
  • For short-term use (≤1 month), dissolve in sterile Milli-Q water (pH 5.0–6.5) and aliquot to avoid freeze-thaw cycles .
  • Monitor degradation via RP-HPLC every 3 months to detect truncation or aggregation .

Advanced Research Questions

Q. How to design experiments investigating YRFG’s biological activity in cellular models?

  • Methodology :

  • Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 µM) to identify EC50_{50}/IC50_{50} values. Include positive controls (e.g., known receptor agonists) .
  • Knockdown/Overexpression Models : Apply CRISPR-Cas9 or siRNA targeting putative receptors (e.g., GPCRs) to validate specificity .
  • Statistical Design : Use ≥3 biological replicates (n=5–10 samples per group) and two-way ANOVA with post-hoc correction .

Q. How to resolve contradictory data on YRFG’s mechanism of action?

  • Methodology :

  • Orthogonal Assays : Combine surface plasmon resonance (SPR) for binding kinetics with functional assays (e.g., cAMP/Gq-coupled reporter systems) .
  • Meta-Analysis : Compare datasets using PRISMA guidelines to identify confounding variables (e.g., buffer composition, cell line variability) .
  • Collaborative Replication : Share protocols via platforms like Protocols.io to standardize experimental conditions .

Q. What computational approaches predict YRFG’s interaction partners?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model peptide-receptor docking (≥100 ns simulations) .
  • Machine Learning : Train models on databases like STRING or ChEMBL to prioritize targets based on sequence homology .
  • Validation : Cross-reference predictions with yeast two-hybrid screens or Co-IP/MS .

Data Contradiction & Analysis

Q. How to address variability in YRFG’s bioactivity across studies?

  • Methodology :

  • Audit batch-to-batch variability using HPLC-MS/MS to check for impurities (e.g., deamidation at arginine residues) .
  • Standardize cell culture conditions (e.g., serum-free media, passage number) to reduce extrinsic noise .
  • Apply Benjamini-Hochberg correction to adjust for false discovery rates in high-throughput screens .

Methodological Frameworks

  • Experimental Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) for hypothesis clarity .
  • Data Reporting : Follow EASE Guidelines for transparent methodology, including sample size justification and statistical thresholds .

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